1,1-Dibromotetrafluoroethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific research on 1,1-Dibromotetrafluoroethane (1,1-DBTF) is limited due to its environmental concerns. 1,1-DBTF contains bromine atoms, which are implicated in ozone depletion []. The Montreal Protocol restricts the production and use of ozone-depleting substances []. However, some potential research applications for 1,1-DBTF still exist:

Study of inert fluorinated building blocks

1,1-DBTF possesses a unique combination of a fully fluorinated carbon chain and two bromine atoms. Researchers might explore its reactivity as a building block for novel fluorinated materials with specific properties [].

Investigation of flame retardancy

Halogenated compounds, like 1,1-DBTF, can sometimes exhibit flame retardant properties. Researchers might study the effectiveness of 1,1-DBTF in flame retardant formulations, although environmentally friendly alternatives are preferable [].

Understanding reaction mechanisms of halogenated compounds

,1-DBTF can serve as a model compound for studying the reactivity of halogenated organic molecules. This research could provide insights into the environmental behavior of similar compounds.

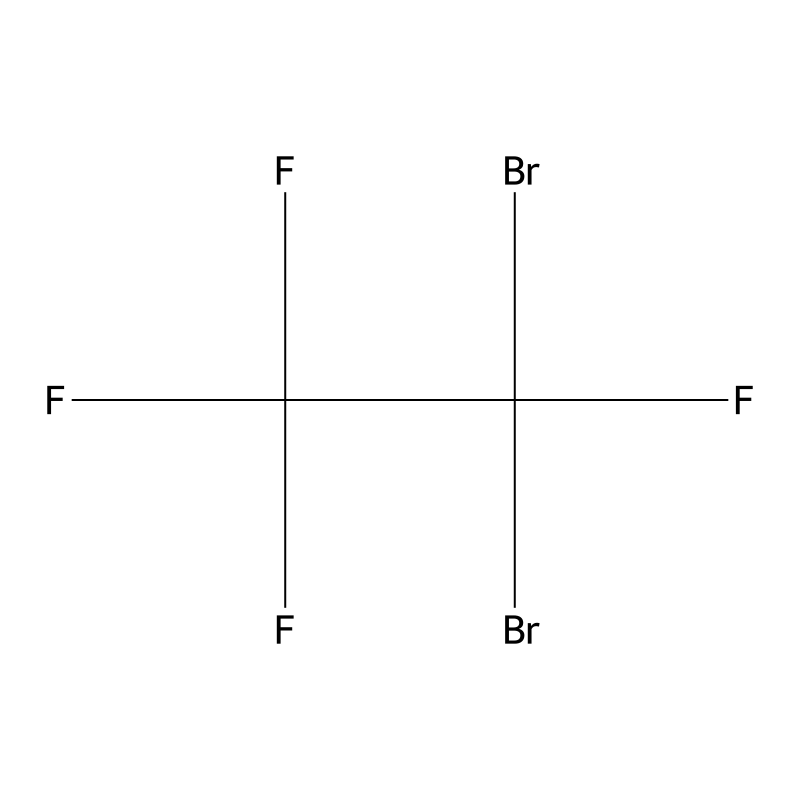

1,1-Dibromotetrafluoroethane, with the molecular formula , is a colorless liquid that belongs to the class of haloalkanes. It is also known by various names including R-114B2 and Halon 2402. This compound has a boiling point of approximately 49.8 °C and a density of 2.366 g/cm³, making it denser than water . Due to its chemical properties, it has been identified as an ozone-depleting substance and is subject to regulations under the Montreal Protocol, which mandates its phase-out due to its high ozone-depleting potential .

There is no known specific mechanism of action for 1,1-Dibromotetrafluoroethane in scientific research.

- Information on specific hazards associated with 1,1-Dibromotetrafluoroethane is limited.

- However, considering its halogenated structure, it is likely to have similar hazards as other halocarbons:

- Inhalation: May cause respiratory irritation or central nervous system depression at high concentrations.

- Skin contact: May cause irritation or burns.

- Environmental impact: Limited data is available, but due to the presence of bromine, it is crucial to handle and dispose of it responsibly to avoid potential environmental contamination.

- Bromination Reaction: It can be synthesized through the gas-phase bromination of 1,1,1,2-tetrafluoroethane (HFC-134a) with bromine. The reaction can be represented as:The enthalpy change for this reaction is approximately -161.0 kJ/mol .

- Reactivity: While generally chemically inert, it can react violently with strong reducing agents and may also react with strong oxidizing agents under extreme conditions .

Uniqueness:

- While both 1,1-dibromotetrafluoroethane and 1,2-dibromotetrafluoroethane share the same molecular formula and high ozone-depleting potential, their boiling points differ slightly.

- Unlike trichloroethylene and dichlorodifluoromethane, which have different applications primarily in solvents and refrigerants respectively, 1,1-dibromotetrafluoroethane's primary application has been in fire suppression systems.

This comparative analysis underscores the unique position of 1,1-dibromotetrafluoroethane within its chemical class while highlighting the regulatory challenges associated with its use due to environmental concerns.

Bromination of Tetrafluoroethylene

The bromination of tetrafluoroethylene represents the most established and industrially significant route for synthesizing 1,1-dibromotetrafluoroethane. This classical approach involves the direct addition of molecular bromine to tetrafluoroethylene under carefully controlled conditions to achieve high selectivity for the 1,1-dibromocompound [1] [2].

The fundamental mechanism proceeds through a gas-phase radical addition process where tetrafluoroethylene reacts with bromine at elevated temperatures. The optimal reaction conditions have been extensively studied, with the most effective parameters involving reaction temperatures of 550 degrees Celsius, pressures of 0.1 megapascals, and contact times of 15 seconds [1]. Under these conditions, the bromination reaction achieves yields of 87-90 percent with high selectivity for the 1,1-isomer [1].

The reaction stoichiometry requires careful optimization of the bromine-to-tetrafluoroethylene ratio. Studies have demonstrated that a molar ratio of 2:1 to 3:1 (bromine to tetrafluoroethylene) provides optimal conversion while minimizing the formation of unwanted byproducts [2]. The excess bromine ensures complete conversion of the tetrafluoroethylene substrate while preventing the formation of under-brominated intermediates.

Temperature control is critical for achieving high selectivity. At temperatures below 500 degrees Celsius, reaction rates become prohibitively slow, while temperatures exceeding 600 degrees Celsius lead to increased formation of over-brominated products and thermal decomposition [1]. The optimal temperature range of 550-600 degrees Celsius provides the best balance between reaction rate and product selectivity.

The gas-phase nature of this reaction requires specialized reactor designs to ensure adequate mixing and heat transfer. Industrial implementations typically employ packed-bed reactors with inert ceramic packing materials to promote turbulent mixing and efficient heat dissipation [2]. The short contact times necessitate rapid quenching of the reaction mixture to prevent secondary reactions that could reduce product yield.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 550°C | Higher temperatures reduce selectivity |

| Pressure | 0.1 MPa | Moderate pressure improves conversion |

| Contact Time | 15 seconds | Longer times increase byproducts |

| Br₂:TFE Ratio | 2:1 to 3:1 | Excess bromine improves conversion |

Halogen Exchange Reactions

Halogen exchange reactions represent an alternative classical approach for synthesizing 1,1-dibromotetrafluoroethane, particularly through the isomerization of the 1,2-dibromo isomer or through sequential halogenation processes. These reactions rely on the thermodynamic stability differences between various halogenated tetrafluoroethane isomers [3] [4].

The most common halogen exchange route involves the thermal isomerization of 1,2-dibromotetrafluoroethane to the 1,1-isomer. This process occurs at temperatures ranging from 150-200 degrees Celsius under atmospheric pressure conditions [3]. The reaction mechanism involves the reversible breaking and reformation of carbon-bromine bonds, with the 1,1-isomer being thermodynamically favored under these conditions.

The isomerization process requires careful temperature control to achieve optimal conversion rates while minimizing decomposition. Studies have shown that temperatures below 150 degrees Celsius result in negligible isomerization rates, while temperatures above 250 degrees Celsius lead to significant thermal decomposition of both starting material and product [3]. The optimal temperature range of 150-200 degrees Celsius provides conversion rates of 75-85 percent over reaction times of several hours.

Another significant halogen exchange approach involves the use of aluminum chloride as a Lewis acid catalyst. This catalytic system facilitates halogen exchange reactions at lower temperatures (50-55 degrees Celsius) but requires extended reaction times of up to 22 hours [5]. The aluminum chloride catalyst activates the carbon-halogen bonds through coordination, enabling halogen scrambling reactions that can lead to various isomeric products.

The mechanism of aluminum chloride-catalyzed halogen exchange involves the formation of carbocationic intermediates stabilized by the Lewis acid catalyst. These intermediates undergo rapid halogen exchange with available halide ions in solution, leading to equilibrium mixtures of different halogenated products [5]. The selectivity for specific isomers depends on the relative thermodynamic stabilities of the products and the kinetic barriers for their formation.

Sequential halogenation represents another classical approach where partially fluorinated precursors undergo controlled bromination. This method involves starting with fluorinated ethylene derivatives and subjecting them to controlled bromination conditions. The advantage of this approach lies in the ability to control regioselectivity through the choice of starting materials and reaction conditions [6].

| Reaction Type | Temperature Range | Reaction Time | Typical Yield | Selectivity |

|---|---|---|---|---|

| Thermal Isomerization | 150-200°C | 2-8 hours | 75-85% | Good |

| AlCl₃ Catalyzed | 50-55°C | 22 hours | 50% | Moderate |

| Sequential Halogenation | 130-150°C | 1.5 minutes | 21-23% | Low |

Modern Catalytic Approaches

Modern catalytic approaches for synthesizing 1,1-dibromotetrafluoroethane have evolved to address the limitations of classical methods, particularly in terms of reaction selectivity, energy efficiency, and environmental impact. These advanced methodologies incorporate transition metal catalysis, photocatalysis, and other contemporary synthetic strategies [7] [8].

Transition metal catalysis has emerged as a powerful tool for controlled fluorination and bromination reactions. Palladium-catalyzed systems have shown particular promise for regioselective halogenation of fluorinated substrates [9] [10]. These catalytic systems operate through well-defined organometallic intermediates that provide enhanced control over product selectivity compared to radical-based classical methods.

The mechanism of palladium-catalyzed halogenation involves sequential oxidative addition, halide exchange, and reductive elimination steps [10]. The key advantage of this approach lies in the ability to fine-tune catalyst properties through ligand modification, enabling precise control over regioselectivity and reaction rates. Sterically hindered phosphine ligands have proven particularly effective for promoting challenging carbon-fluorine bond formation reactions [10].

Silver-catalyzed fluorination reactions represent another significant advancement in modern halogenation chemistry [11]. These systems have demonstrated exceptional functional group tolerance and can operate under mild reaction conditions. The silver-catalyzed approach is particularly valuable for late-stage fluorination of complex molecules, where harsh classical conditions would be incompatible with sensitive functional groups [11].

The proposed mechanism for silver-catalyzed fluorination involves the formation of multinuclear silver complexes that facilitate carbon-fluorine bond formation through cooperative metal-metal interactions [11]. This mechanism differs fundamentally from traditional radical processes and provides unique selectivity patterns that complement classical synthetic approaches.

Photocatalytic methods have gained increasing attention for fluorination reactions due to their ability to generate reactive intermediates under mild conditions [7]. These approaches utilize visible light activation of photocatalysts to generate fluorinating species in situ, eliminating the need for harsh thermal conditions. The mild reaction conditions make photocatalytic methods particularly attractive for synthesizing sensitive fluorinated compounds.

The mechanism of photocatalytic fluorination typically involves single-electron transfer processes that generate radical or carbocationic intermediates [7]. These intermediates can undergo selective fluorination reactions with appropriate fluorine sources, providing access to fluorinated products under conditions that would be impossible with classical thermal methods.

Organocatalytic approaches have also been developed for enantioselective fluorination reactions, although their application to simple industrial compounds like 1,1-dibromotetrafluoroethane is limited [12] [13]. These methods are more relevant for the synthesis of pharmaceutically active compounds where stereochemical control is essential.

| Catalytic System | Operating Temperature | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Palladium | 25-100°C | 1-24 hours | High selectivity, mild conditions | Expensive catalyst |

| Silver | 65-90°C | 3-18 hours | Broad substrate scope | Requires electrophilic F⁺ sources |

| Photocatalytic | 20-40°C | 4-12 hours | Very mild conditions | Limited to specific substrates |

| Organocatalytic | -80 to 25°C | 12-48 hours | Enantioselective | Complex catalyst systems |

Reaction Optimization Strategies

Reaction optimization for 1,1-dibromotetrafluoroethane synthesis requires systematic evaluation of multiple interdependent parameters to achieve maximum yield, selectivity, and process efficiency. Modern optimization approaches combine traditional experimental design with computational modeling and advanced analytical techniques [14].

Temperature optimization represents the most critical aspect of reaction development for fluorinated compounds. The optimal temperature range must balance reaction rates with thermal stability considerations [1]. For the bromination of tetrafluoroethylene, computational studies have shown that temperatures below 500 degrees Celsius result in insufficient activation energy for efficient bromination, while temperatures above 600 degrees Celsius lead to competing decomposition pathways [1].

The implementation of Design of Experiments approaches has proven particularly valuable for optimizing complex multi-parameter systems [14]. These statistical methods enable the systematic evaluation of parameter interactions that would be difficult to identify through traditional one-factor-at-a-time approaches. For fluorination reactions, typical optimization parameters include temperature, pressure, reactant ratios, catalyst loading, and solvent composition.

Pressure optimization involves balancing reaction kinetics with safety considerations. Higher pressures generally increase reaction rates by improving gas-phase mixing and increasing effective reactant concentrations [1]. However, elevated pressures also increase the risk of runaway reactions and require more robust reactor designs. The optimal pressure range of 0.1-0.2 megapascals provides adequate reaction rates while maintaining acceptable safety margins.

Contact time optimization is crucial for minimizing the formation of unwanted byproducts. Kinetic studies have demonstrated that the formation of 1,1-dibromotetrafluoroethane follows first-order kinetics with respect to tetrafluoroethylene concentration [15]. However, extended contact times lead to secondary reactions that produce over-brominated products. The optimal contact time of 10-20 seconds maximizes product formation while minimizing byproduct accumulation.

Catalyst optimization for modern catalytic approaches requires careful consideration of catalyst loading, ligand selection, and reaction conditions [8]. Higher catalyst loadings generally increase reaction rates but also increase costs and may lead to catalyst-promoted side reactions. The optimal catalyst loading typically ranges from 1-10 mol percent, depending on the specific catalytic system and substrate requirements.

Solvent optimization plays a crucial role in homogeneous catalytic systems. The choice of solvent affects catalyst solubility, substrate reactivity, and product selectivity [8]. For fluorination reactions, polar aprotic solvents often provide the best balance of catalyst solubility and substrate reactivity, although the choice must be tailored to the specific reaction system.

Gas flow rate optimization is particularly important for continuous-flow processes. Controlled feed rates enable precise control over reactant mixing and heat generation, which is critical for maintaining optimal reaction conditions [16]. Too-rapid feed rates can lead to hot spots and runaway reactions, while too-slow feed rates reduce overall process efficiency.

Quenching strategies are essential for preserving product integrity and preventing secondary reactions. Rapid cooling of the reaction mixture immediately after the optimal contact time prevents over-reaction and preserves the desired product distribution [1]. Various quenching methods include direct cooling, dilution with inert solvents, and addition of reaction terminators.

| Optimization Parameter | Target Range | Optimization Method | Key Considerations |

|---|---|---|---|

| Temperature | 500-600°C | Statistical DoE | Balance rate vs. selectivity |

| Pressure | 0.1-0.2 MPa | Factorial design | Safety and kinetics |

| Contact Time | 10-20 seconds | Kinetic modeling | Minimize byproducts |

| Catalyst Loading | 1-10 mol% | Response surface | Cost vs. activity |

| Gas Flow Rate | Controlled | Process simulation | Heat management |

Purification and Isolation Techniques

The purification and isolation of 1,1-dibromotetrafluoroethane requires specialized techniques designed to handle the unique physical and chemical properties of highly fluorinated compounds. These properties include high volatility, chemical inertness, and the tendency to form azeotropic mixtures with common solvents [17] [18].

Fractional distillation represents the primary purification method for 1,1-dibromotetrafluoroethane due to the significant boiling point differences between the desired product and most impurities [17]. The compound has a boiling point of approximately 47 degrees Celsius, which enables effective separation from higher-boiling brominated byproducts and unreacted starting materials. The distillation process requires careful temperature control and reduced pressure operation to prevent thermal decomposition.

The design of distillation systems for fluorinated compounds requires special considerations for materials of construction and operating conditions [18]. Standard distillation equipment may be incompatible with highly fluorinated compounds due to corrosion concerns and the tendency of fluorinated compounds to extract plasticizers from polymer seals. Glass or fluoropolymer-lined equipment is typically required for effective purification.

Gas chromatography separation provides the highest resolution for separating isomeric mixtures of dibromotetrafluoroethane compounds [19]. Specialized fluorinated stationary phases are required to achieve adequate retention and separation of highly fluorinated analytes. The technique can achieve purities exceeding 99 percent but is generally limited to analytical and small preparative scales due to column capacity limitations.

Adsorption-based purification methods utilize the selective interaction between fluorinated compounds and specialized adsorbent materials [20]. Molecular sieves and activated carbon can effectively remove polar impurities such as water, hydrogen bromide, and other acidic byproducts. The effectiveness of adsorption depends on careful selection of adsorbent pore size and surface chemistry to match the specific impurities present.

Fluorous affinity purification represents a specialized technique that exploits the unique solvation properties of fluorinated compounds [20]. This method utilizes the preferential interaction between fluorinated compounds and fluorinated stationary phases to achieve high-resolution separations. The technique is particularly effective for removing non-fluorinated impurities and can achieve excellent recovery rates for fluorinated products.

Chemical purification methods involve the selective reaction of impurities with appropriate reagents while leaving the desired product unchanged. For 1,1-dibromotetrafluoroethane, alkaline washing can effectively remove acidic impurities such as hydrogen bromide and bromine [17]. The chemical inertness of the fluorinated product ensures that it remains unaffected by these treatment conditions.

Membrane separation techniques offer potential advantages for large-scale purification of fluorinated compounds [21]. These methods rely on selective permeability differences to separate components based on molecular size or chemical affinity. While less commonly used than traditional methods, membrane separation can provide continuous operation and reduced energy consumption for appropriate applications.

Cryogenic separation methods exploit the different vapor pressures of components at low temperatures to achieve purification [18]. These techniques are particularly effective for separating light gases and volatile impurities from the desired product. The method requires specialized low-temperature equipment but can achieve high purification efficiency for appropriate separations.

Quality control and analytical characterization are essential components of any purification strategy [19]. Multiple analytical techniques including gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy are typically required to confirm product identity and purity. The development of appropriate analytical methods must account for the unique properties of fluorinated compounds.

Scale-up considerations for purification processes require careful evaluation of equipment compatibility, safety systems, and process economics [18]. The corrosive nature of some fluorinated compounds and their byproducts necessitates specialized materials of construction and safety systems. Economic optimization must balance purification efficiency with equipment and operating costs.

| Purification Method | Typical Efficiency | Scale Applicability | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Fractional Distillation | 95-98% | Industrial | High throughput, established technology | Temperature sensitive |

| Gas Chromatography | >99% | Analytical/Preparative | Highest resolution | Limited capacity |

| Molecular Sieves | 90-95% | All scales | Removes polar impurities | Requires regeneration |

| Alkaline Washing | 85-90% | All scales | Simple, cost-effective | Limited to acidic impurities |

| Membrane Separation | 88-92% | Industrial | Continuous operation | Membrane compatibility |

| Cryogenic Separation | 92-96% | Industrial | Effective for volatiles | High energy requirements |

XLogP3

UNII

GHS Hazard Statements

H420 (100%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

25497-30-7